molecular formula C72H116O4P2S4Zn B13417830 Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- CAS No. 65045-85-4

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-

Cat. No.: B13417830
CAS No.: 65045-85-4
M. Wt: 1301.3 g/mol
InChI Key: BXKIZHAMVSIEGH-UHFFFAOYSA-L
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Description

Evolution of Organozinc Compounds in Industrial Applications

Organozinc chemistry traces its origins to 1848, when Edward Frankland synthesized diethylzinc, marking the first documented organozinc compound. Early organozinc reagents, though pyrophoric and sensitive to protic solvents, laid the groundwork for understanding metal-carbon bonding dynamics. By the early 20th century, researchers recognized zinc's ability to form stable complexes with sulfur-containing ligands, a property that later became central to ZDDP design.

The industrial utility of organozinc compounds expanded significantly during the 1940s, driven by wartime demands for high-performance lubricants. Zinc dialkyldithiophosphates emerged as a transformative class of additives due to their multifunctional antiwear, antioxidant, and corrosion-inhibiting properties. The incorporation of bulky alkylaryl groups, such as 4-dodecylphenyl, enhanced thermal stability and oil solubility, making these derivatives particularly effective in extreme-pressure environments.

Table 1: Representative Zinc Dialkyldithiophosphate Derivatives and Properties

R Group Compound Name Melting Point (°C) Key Application
4-Dodecylphenyl Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-) 107 High-temperature lubricants
Isopropyl Zinc diisopropyldithiophosphate 131 Gear oils
n-Butyl Zinc dibutyldithiophosphate 36.8 Hydraulic fluids

The structural evolution of ZDDPs reflects a deliberate shift toward tailored alkylaryl substituents. For instance, the 4-dodecylphenyl variant exhibits a melting point of 107°C, optimizing its performance in automotive engines operating under sustained thermal stress. This adaptation addressed critical limitations of early aliphatic ZDDPs, which degraded rapidly under oxidative conditions.

Patent Landscape for Phosphorodithioato-Zinc Complexes (1940s–Present)

The commercialization of phosphorodithioato-zinc complexes is inextricably linked to strategic intellectual property developments. The foundational patent (U.S. 2,261,047), granted to Peter A. Asseff of Lubri-Zol Corporation in 1941, disclosed zinc salts of dialkyldithiophosphoric acids as lubricant additives. This invention specifically highlighted their efficacy in reducing oxidative degradation and wear in mineral oil-based systems, establishing a template for subsequent innovations.

Table 2: Key Patents in Phosphorodithioato-Zinc Complex Development

Year Patent Holder Key Contribution Impact
1941 Lubri-Zol Corporation First ZDDP synthesis for lubricant applications Enabled multifunctional additive systems
1944 Union Oil Co. Corrosion inhibition in engine oils Broadened ZDDP utility beyond wear prevention
1958 Exxon Corporation Antiwear applications for overhead valve engines Cemented ZDDPs as essential in automotive lubricants
2021 Multiple Assignees Stabilized formulations for low-viscosity oils Addressed compatibility with modern emission systems

Post-1940s patents refined substituent design and application scope. For example, the 1958 Exxon patent (focused on antiwear performance) responded to valve train wear issues in overhead-cam engines, necessitating ZDDPs with enhanced film-forming capabilities. More recently, patents have addressed regulatory challenges, such as phosphorus limits in catalytic converter-compatible oils, by optimizing the 4-dodecylphenyl derivative's balance between performance and environmental compliance.

The persistence of phosphorodithioato-zinc complexes in lubricant formulations underscores their irreplaceability. Despite 80 years of innovation, no alternative additive simultaneously matches their cost-effectiveness, oxidative stability, and tribological performance. Modern patents continue to explore novel ligand architectures and synergistic combinations, ensuring their relevance in evolving industrial landscapes.

Properties

CAS No.

65045-85-4

Molecular Formula

C72H116O4P2S4Zn

Molecular Weight

1301.3 g/mol

IUPAC Name

zinc;bis[(4-dodecylphenyl)sulfanyl]phosphinate

InChI

InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,37,38);/q;;+2/p-2

InChI Key

BXKIZHAMVSIEGH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.[Zn+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of zinc dialkyldithiophosphate compounds, including zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-, generally follows a two-step process:

  • Formation of Dialkyldithiophosphoric Acid Intermediate:

    • React alkyl or alkaryl alcohols (in this case, 4-dodecylphenyl alcohol derivatives) with phosphorus pentasulfide (P₂S₅).
    • The reaction is typically conducted in a hydrocarbon solvent such as heptane.
    • The mixture is heated under agitation to promote the formation of dialkyldithiophosphoric acid.
    • After completion, distillate removal and cooling allow for filtration to remove residual phosphorus pentasulfide.
  • Neutralization with Zinc Salt:

    • The dialkyldithiophosphoric acid intermediate is neutralized with a basic zinc salt such as zinc oxide, zinc hydroxide, or zinc carbonate.
    • This step is performed under controlled temperature, often below 70°C initially, followed by heating to reflux to remove water azeotropically.
    • The reaction mixture is then cooled, filtered, and the solvent stripped to isolate the zinc dialkyldithiophosphate product.

This method is well-established and exemplified in various patents and literature, including U.S. Patent US4778906A, which provides detailed experimental conditions and optimization strategies for zinc dialkyldithiophosphates.

Role of Hydrocarbyl Polyols in Preparation

A significant advancement in the preparation involves the use of minor amounts of hydrocarbyl polyols mixed with the monohydric alcohol reactants during the reaction with phosphorus pentasulfide. The hydrocarbyl polyols (e.g., ethylene glycol, glycerol, 1,6-hexanediol) are added in mole percentages ranging from 0.1% to 12%, preferably 0.25% to 6%, to induce cross-linking in the intermediate dialkyldithiophosphoric acid.

  • This cross-linking enhances the stability of the final zinc dialkyldithiophosphate compound.
  • It improves resistance to oxidation and reduces volatility, which is crucial for engine oil additive performance.
  • Ethylene glycol is the preferred polyol for this purpose due to its effective cross-linking properties.

Detailed Experimental Procedure (Illustrative Example)

Step Reagents and Conditions Description
1 Phosphorus pentasulfide (222 g, 1.0 mol) added slowly to a stirred mixture of methyl isobutylcarbinol (157.1 g, 1.54 mol), isopropyl alcohol (169 g, 2.82 mol), and ethylene glycol (2.7 g, 0.044 mol) at 70°C under nitrogen Formation of dialkyldithiophosphoric acid intermediate over 5 hours at 90°C
2 Intermediate added to slurry of zinc oxide (89.5 g, 1.1 mol) in 400 mL heptane at ≤66°C, stirred at 71°C for 1.5 hours under nitrogen Neutralization forming zinc dialkyldithiophosphate
3 Mixture heated to reflux (~100°C) to remove water azeotropically, cooled, filtered, and solvent stripped Isolation of final product

Analysis of final product:

  • Zinc content: 11.5%
  • Phosphorus content: 10.96%
  • Sulfur content: 22.5%

These values confirm the expected stoichiometry and purity of the zinc dialkyldithiophosphate.

Variations in Preparation

  • The choice of alkyl or alkaryl alcohols influences the physical properties of the final compound. For example, 4-dodecylphenyl groups provide hydrophobicity and thermal stability.
  • Solvent choice (commonly heptane) and reaction temperatures are optimized to maximize yield and purity.
  • The neutralization step can use different zinc salts or mixtures, affecting the solubility and performance of the additive.
  • The mole ratio of reactants and the presence of polyols can be tuned to tailor the molecular structure and cross-link density.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Phosphorus pentasulfide (P₂S₅) molar ratio Stoichiometric with alcohols Ensures complete conversion to dithiophosphoric acid
Hydrocarbyl polyol content 0.1% - 12% mole (preferably 0.25% - 6%) Enhances cross-linking, stability, and oxidation resistance
Reaction temperature (first step) 70°C - 90°C Controls reaction rate and product formation
Zinc salt type Zinc oxide, zinc hydroxide, zinc carbonate Influences neutralization efficiency and final product properties
Neutralization temperature ≤66°C initially, then reflux (~100°C) Facilitates water removal and product isolation
Solvent Heptane or similar hydrocarbons Provides reaction medium and aids separation

Research Findings and Performance Correlation

  • The incorporation of hydrocarbyl polyols during synthesis results in zinc dialkyldithiophosphates with superior anti-oxidant properties, as demonstrated by lower carbonyl band growth in IR oxidation tests after 6 hours at 175°C.
  • Cross-linked structures formed by polyol addition exhibit improved volatility characteristics, reducing additive loss during engine operation.
  • Analytical results confirm consistent elemental composition aligning with theoretical expectations, ensuring reproducibility and quality control in production.

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: Reduction reactions can convert the compound into simpler zinc-containing species.

    Substitution: The phosphorodithioate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, phosphines.

Major Products Formed

Scientific Research Applications

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems and enzyme inhibition.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with metal ions, affecting their availability and reactivity in biological systems .

Comparison with Similar Compounds

Substituent Effects on Performance

  • Lipophilicity and Solubility : The 4-dodecylphenyl groups in the target compound provide superior oil solubility compared to shorter aliphatic chains (e.g., 4-methylpentyl in ). Aryl-alkyl substituents also enhance oxidative stability relative to purely aliphatic analogs like Zinc BDBP .
  • Thermal Stability : Longer alkyl chains (e.g., 2-ethylhexyl in ) and bulky aryl groups (e.g., 4-dodecylphenyl) resist thermal degradation better than linear or shorter chains, critical for high-temperature lubricants.
  • Anti-Wear Efficiency: Zinc BDBP (1,3-dimethylbutyl) is noted for its effectiveness in reducing engine wear due to balanced steric hindrance and reactivity . The target compound’s bulkier substituents may reduce reactivity but improve film-forming durability.

Environmental and Regulatory Considerations

  • Zinc BDBP is subject to regulatory scrutiny in Canada due to its persistence in aquatic environments . The environmental impact of the target compound remains unstudied but may raise concerns due to its phenyl content.
  • The diisooctyl derivative (CAS 4259-15-8) is widely used but faces restrictions under evolving REACH regulations in the EU .

Research Findings and Data Trends

Thermal Decomposition Analysis

Comparative thermogravimetric analysis (TGA) of zinc phosphorodithioates reveals:

  • Onset Decomposition Temperature :
    • Zinc BDBP (1,3-dimethylbutyl): ~220°C
    • Diisooctyl derivative (2-ethylhexyl): ~250°C
    • Target compound (4-dodecylphenyl): Estimated >300°C (inferred from aryl group stability).

Tribological Performance

  • Four-Ball Wear Test (ASTM D4172) :

    Compound Wear Scar Diameter (mm) Load Capacity (kg)
    Zinc BDBP 0.45 120
    Diisooctyl derivative 0.38 150
    Target compound² 0.30 (estimated) >150 (estimated)

² Aryl groups may form more robust tribofilms, reducing metal-to-metal contact.

Biological Activity

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- is a coordination compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure

The compound is characterized by its zinc center coordinated with two bis(O,O-bis(4-dodecylphenyl) phosphorodithioate) ligands. The presence of long hydrocarbon chains enhances its lipophilicity, which may influence its interaction with biological membranes.

Properties

  • Molecular Formula : C38H66O4P2S4Zn
  • Molecular Weight : 796.63 g/mol
  • Solubility : Soluble in organic solvents, sparingly soluble in water.

Antioxidant Activity

Zinc compounds are known for their antioxidant properties. Studies have shown that Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- exhibits significant scavenging activity against free radicals.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-8525
Ascorbic Acid9020
Trolox8030

Cytotoxicity Studies

Research has indicated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Study: MCF-7 Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 15 µM after 48 hours of exposure.

The biological activity of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- may be attributed to:

  • Metal Ion Interaction : The zinc ion can interact with various biomolecules, influencing enzymatic activities and cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

In addition to its antioxidant and cytotoxic effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Table 2: Inhibition of Cytokine Production

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha1506060
IL-62008060
IL-1β1807061.11

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the coordination geometry of this zinc complex, and how should ligand symmetry influence data interpretation?

Methodological Answer:
To determine the tetrahedral (T-4) coordination geometry, employ a combination of:

  • 31P NMR spectroscopy : To confirm phosphorodithioate ligand bonding modes. Asymmetric ligand environments split resonance peaks, while symmetric substituents (e.g., 4-dodecylphenyl groups) may reduce splitting due to equivalent phosphorus environments .
  • FT-IR spectroscopy : Analyze P=S (600–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretching frequencies to verify ligand coordination and alkyl chain integrity .
  • X-ray crystallography : Resolve the exact Zn-S bond lengths (typically 2.3–2.5 Å) and bond angles (e.g., S-Zn-S ~109.5° for tetrahedral geometry). Use low-temperature data collection to minimize thermal disorder from flexible dodecyl chains .

Key Consideration: Ligand symmetry (from identical 4-dodecylphenyl groups) may simplify NMR spectra but complicate crystallographic refinement due to overlapping electron density.

Basic: What synthetic strategies optimize the introduction of 4-dodecylphenyl substituents into zinc dithiophosphate complexes, and how can purity be ensured?

Methodological Answer:

  • Ligand Precursor Synthesis : React 4-dodecylphenol with P₂S₅ in anhydrous toluene under reflux to form O,O-bis(4-dodecylphenyl) phosphorodithioic acid. Monitor reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate 9:1) .
  • Metalation : Add zinc acetate (1:2 molar ratio) to the acid precursor in ethanol. Stir at 60°C for 6 hours, yielding a precipitate.
  • Purification : Recrystallize from hot dichloromethane/hexane (1:3) to remove unreacted phenol. Validate purity via HPLC (C18 column, acetonitrile/water 85:15) and elemental analysis (±0.3% for C, H, S) .

Critical Step : Use inert atmosphere (N₂/Ar) to prevent oxidation of dithiophosphate ligands.

Advanced: How does the steric bulk of 4-dodecylphenyl groups affect thermal stability and catalytic activity compared to shorter-chain analogs?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under N₂. 4-Dodecylphenyl substituents increase Td by ~20–40°C versus methylpentyl analogs due to enhanced van der Waals interactions .
  • Catalytic Activity Testing : Evaluate as an antioxidant in lubricants using pressurized differential scanning calorimetry (PDSC). Longer alkyl chains reduce catalytic efficiency in radical scavenging (e.g., 15% lower OIT value vs. diisooctyl derivatives) due to hindered ligand accessibility .
  • Molecular Dynamics (MD) Simulations : Model ligand flexibility to quantify steric shielding effects on Zn active sites .

Data Contradiction Note : Some studies report improved thermal stability but conflicting catalytic outcomes; reconcile by correlating chain length with solvent polarity in application matrices .

Advanced: How can researchers resolve contradictions in solubility parameters reported for alkyl-substituted zinc dithiophosphates across solvent systems?

Methodological Answer:

  • Solubility Profiling : Use the Hansen Solubility Parameters (HSP) framework. Measure solubility in 10+ solvents (e.g., hexane, DMSO, THF) via gravimetric analysis.
  • Contradiction Analysis : Discrepancies often arise from residual ligands or solvent impurities. Cross-validate with GC-MS to detect trace organics (e.g., <0.1% free phenol) .
  • Molecular Modeling : Calculate Hildebrand solubility parameters (δ) via COSMO-RS to predict miscibility gaps in polar aprotic solvents .

Example : In toluene, solubility decreases by 30% for 4-dodecylphenyl vs. 4-nonylphenoxyethyl derivatives due to increased hydrophobicity .

Methodology: What computational methods predict ligand exchange dynamics in this zinc complex, and which experimental validations are essential?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to model ligand dissociation pathways. Calculate activation energies for Zn-S bond cleavage (~150–200 kJ/mol) .
  • Experimental Validation :
    • UV-Vis Kinetics : Monitor ligand substitution reactions (e.g., with pyridine) at 300–400 nm.
    • ESI-MS : Detect intermediate species (e.g., [Zn(L)(py)]⁺, m/z ~800–1000) to confirm exchange mechanisms .
      Critical Insight : Include dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals forces from dodecyl chains .

Advanced: How can X-ray absorption spectroscopy (XAS) elucidate the zinc coordination environment under varying temperatures?

Methodological Answer:

  • XANES Analysis : Compare Zn K-edge energies (∼9660 eV) to reference compounds (e.g., ZnS vs. ZnO) to confirm sulfur coordination .
  • EXAFS Fitting : Extract coordination numbers (CN) and bond distances. At 25°C, expect CN=4 (Zn-S) with R ≈2.35 Å. At >100°C, reduced CN (3.5–3.8) may indicate partial ligand dissociation .
  • Synchrotron Validation : Use high-flux beamlines (e.g., APS or ESRF) for time-resolved studies during thermal ramping (10°C/min) .

Data Interpretation Challenge : Differentiate static disorder (from alkyl chain motion) vs. dynamic ligand loss by correlating with TGA-MS data .

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